molecular formula C14H15F2N3S B1663631 Nepicastat CAS No. 173997-05-2

Nepicastat

Cat. No. B1663631
M. Wt: 295.35 g/mol
InChI Key: YZZVIKDAOTXDEB-JTQLQIEISA-N
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Description

Nepicastat, also known as SYN117 or RS-25560-197, is an inhibitor of dopamine beta-hydroxylase . This enzyme catalyzes the conversion of dopamine to norepinephrine . It has been studied as a potential treatment for congestive heart failure and is well tolerated .


Synthesis Analysis

Nepicastat is a potent dopamine-beta-hydroxylase inhibitor that modulates the sympathetic nervous system by inhibiting the synthesis of norepinephrine . It has been studied as a potential drug for the treatment of congestive heart failure .


Molecular Structure Analysis

The molecular structure of Nepicastat reveals that the DOMON domain potentially promotes tetramerization, while the substrate dopamine and a potential therapeutic inhibitor Nepicastat are stabilized in the active site through multiple hydrogen bonding .


Chemical Reactions Analysis

Nepicastat, as a dopamine-beta-hydroxylase inhibitor, decreases blood pressure and induces the infiltration of macrophages and B cells in the heart of spontaneous hypertensive rats . It also decreases the systolic blood pressure and intraventricular septal thickness of SHR rats compared to vehicle groups .

Scientific Research Applications

Summary of the Application

Nepicastat has been used in the treatment of PTSD, a common anxiety mental disorder that can manifest after exposure to a real or perceived life-threatening event .

Methods of Application

In an animal model study, wild-type female mice were submitted to a PTSD induction protocol. The DBH-inhibitor Nepicastat (30 mg/kg) or vehicle (0.2% HPMC) were administered once daily from day 0 until day 7 or 12 .

Results or Outcomes

Mice treated with Nepicastat showed a decrease in freezing, and an increase in the time spent and entries in open arms in elevated plus maze test. Adrenal gland DBH activity was decreased, and catecholamines were also decreased in plasma and tissues. On day 7, there was an increase of Npas4 and Bdnf mRNA expression in the hippocampus .

2. Treatment of Congestive Heart Failure

Summary of the Application

Nepicastat is a potential drug for the treatment of congestive heart failure. It modulates the sympathetic nervous system by inhibiting the synthesis of norepinephrine .

Methods of Application

In a study, Spontaneous Hypertensive Rats (SHR) rats were administered either Nepicastsat (30mg/kg, orally), Enalapril (10 mg/kg, orally), or vehicle for 7 days or 14 days. Blood pressure and echocardiography parameters were recorded on day 0, day 3, day 7, and day 14 of drug administration .

Results or Outcomes

At both acute and chronic administration, Nepicastat decreased systolic blood pressure and intraventricular septal thickness of SHR rats compared to vehicle groups. The decrease in blood pressure was comparable to Enalapril treated rats. Interestingly, Nepicastat also decreased the infiltrating macrophages and B cells in the hearts of SHR rats .

3. Treatment of Cocaine Dependence

Summary of the Application

Nepicastat has been studied as a potential treatment for cocaine dependence. It works by inhibiting dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine .

Methods of Application

Clinical trials have been conducted to assess the safety and potential efficacy of Nepicastat in cocaine-dependent volunteers .

4. Modulation of Cardiovascular Tissues

Summary of the Application

Nepicastat is a selective and potent inhibitor of Dopamine-β-hydroxylase (DβH) and, therefore, reduces Norepinephrine (NE) and increases Dopamine (DA) levels in cardiovascular tissues .

5. Treatment of Hypertension

Summary of the Application

Nepicastat has been studied as a potential treatment for hypertension. It works by inhibiting dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine .

Methods of Application

In a study, Spontaneous Hypertensive Rats (SHR) were administered either Nepicastsat (30mg/kg, orally), Enalapril (10 mg/kg, orally), or vehicle for 7 days or 14 days. Blood pressure and echocardiography parameters were recorded on day 0, day 3, day 7, and day 14 of drug administration .

Results or Outcomes

At both acute and chronic administration, Nepicastat decreased systolic blood pressure of SHR rats compared to vehicle groups. The decrease in blood pressure was comparable to Enalapril treated rats .

6. Modulation of Cardiovascular Tissues

Summary of the Application

Nepicastat is a selective and potent inhibitor of Dopamine-β-hydroxylase (DβH) and, therefore, reduces Norepinephrine (NE) and increases Dopamine (DA) levels in cardiovascular tissues .

Safety And Hazards

Nepicastat may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Acorda Therapeutics has entered into a license agreement for the development of Nepicastat for all non-psychiatric indications and therapeutic uses . This suggests that there is ongoing interest in exploring the potential of Nepicastat in various therapeutic contexts.

properties

IUPAC Name

4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZVIKDAOTXDEB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169740
Record name Nepicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nepicastat

CAS RN

173997-05-2
Record name Nepicastat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173997-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nepicastat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173997052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nepicastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nepicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEPICASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPG12K4540
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
377
Citations
WC Stanley, B Li, DW Bonhaus… - British journal of …, 1997 - Wiley Online Library
… The findings of this study suggest that nepicastat is a potent, selective and orally active inhibitor of dopamine‐β‐hydroxylase which produces gradual modulation of the sympathetic …
Number of citations: 100 bpspubs.onlinelibrary.wiley.com
DN Catelas, MP Serrão… - Clinical and Experimental …, 2020 - Taylor & Francis
Background and Objective: Evaluate the activity of dopamine-β-hydroxylase (DβH) as well as the effect of the DβH inhibitor nepicastat upon enzyme activity and levels of dopamine (DA) …
Number of citations: 14 www.tandfonline.com
WC Stanley, K Lee, LG Johnson… - Journal of …, 1998 - journals.lww.com
… evaluate the cardiovascular effects of nepicastat. Acute oral administration of nepicastat (0.3, 1… In inactin-anesthetized SHRs, the antihypertensive effects of nepicastat (3 mg/kg, iv) were …
Number of citations: 12 journals.lww.com
P Devoto, G Flore, P Saba, V Bini… - Addiction biology, 2014 - Wiley Online Library
… The dopamine‐beta‐hydroxylase inhibitor nepicastat has been … of action, we examined the effect of nepicastat, given alone or in … Nepicastat effect on catecholamines was evaluated by …
Number of citations: 29 onlinelibrary.wiley.com
JP Schroeder, S Alisha Epps, TW Grice… - …, 2013 - nature.com
… evaluated the dose-dependent effect of nepicastat (5, 50, or 100 … Next, we assessed the ability of nepicastat (50 mg/kg) to … We found that nepicastat significantly lowered the breakpoint …
Number of citations: 69 www.nature.com
S Chandan, G Kosher - bioRxiv, 2023 - biorxiv.org
… Nepicastat is a potential drug for the treatment of congestive … Here, we investigated if Nepicastat at both acute (7 days) and … At both acute and chronic administration, Nepicastat …
Number of citations: 2 www.biorxiv.org
R Martinho, G Correia, R Seixas, A Oliveira… - Frontiers in Molecular …, 2021 - frontiersin.org
… with nepicastat, there was an increase of Npas4 and Bdnf mRNA expression in the hippocampus.In conclusion, DBH inhibitor nepicastat … contextual memory after nepicastat …
Number of citations: 6 www.frontiersin.org
R De La Garza II, MJ Bubar, CL Carbone… - Progress in Neuro …, 2015 - Elsevier
… of nepicastat or 160 mg of nepicastat on study Days 4, 8 and 12, respectively. Analyses revealed a main effect of nepicastat to … Taken together, these data indicate that nepicastat is safe …
Number of citations: 18 www.sciencedirect.com
HN Sabbah, WC Stanley, VG Sharov, T Mishima… - Circulation, 2000 - Am Heart Assoc
Background—Inhibition of dopamine β-hydroxylase (DBH) results in a decrease in norepinephrine synthesis. The present study was a randomized, blinded, placebo-controlled …
Number of citations: 66 www.ahajournals.org
G Colombo, P Maccioni, D Vargiolu… - Alcoholism: Clinical …, 2014 - Wiley Online Library
Background Recent experimental data indicate that treatment with the selective dopamine β‐hydroxylase inhibitor, nepicastat, suppressed different reward‐related behaviors, including …
Number of citations: 11 onlinelibrary.wiley.com

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